molecular formula C9H14O4 B2945076 1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2230800-18-5

1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No. B2945076
CAS RN: 2230800-18-5
M. Wt: 186.207
InChI Key: QNCUCVHLJKLDKN-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexane compounds are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .


Synthesis Analysis

The synthesis of such compounds often involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

These compounds are precursors to conformationally constrained β-amino acids with potential to form oligomers with definite secondary structures .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve regioselective introduction and transformation of substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their structure and the specific substituents they carry .

Scientific Research Applications

Potential Antidepressant Applications

Compounds synthesized from 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane and derivatives have been evaluated for potential antidepressant activities. Notably, derivatives synthesized from (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid showed significant activity in animal models, suggesting their potential as novel antidepressants. Among these, midalcipran, a compound selected for further development, has reached phase III clinical evaluation due to its promising pharmacological profile in preclinical tests (Bonnaud et al., 1987).

Synthesis and Transformation into Azetidin-2-ones

Research on 2-Azabicyclo[2.2.0]hexane-3,5-dione and its derivatives has revealed their utility as new building blocks for carbapenem nuclei. These compounds react with various nucleophiles to yield azetidin-2-ones, demonstrating their versatility in synthesizing key pharmaceutical intermediates (Katagiri et al., 1986).

Antibacterial Spectrum Extension

CP-45,899, a derivative of 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, acts as an irreversible inhibitor of bacterial penicillinases and cephalosporinases. This compound, when used in conjunction with β-lactams, has shown to extend the antibacterial spectrum against resistant bacteria, offering a novel approach to combating antibiotic resistance (English et al., 1978).

Schiff Base Derivatives for Antimicrobial Activity

A novel Schiff base derived from amoxicillin and 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid has shown promising antibacterial and antifungal activities. This study highlights the potential of such derivatives in developing new antimicrobial agents (Al-Masoudi et al., 2015).

Gold(I)-Catalyzed Synthesis of 3-Oxabicyclo[3.1.0]hexanes

The gold(I)-catalyzed three-component addition reactions involving 2-(arylmethylene)cyclopropylcarbinols, terminal arynes, and alcohols have been developed to efficiently synthesize 3-oxabicyclo[3.1.0]hexanes. This method showcases an innovative approach to creating complex bicyclic structures under mild conditions, offering valuable insights for synthetic chemistry applications (Tian & Shi, 2007).

Mechanism of Action

The intrinsic properties of these compounds play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .

properties

IUPAC Name

1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-7(2)9(6(11)12)3-8(4-9,5-10)13-7/h10H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCUCVHLJKLDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)CO)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

CAS RN

2230800-18-5
Record name 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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